molecular formula C16H10 B1203910 1,4-Diphenylbutadiyne CAS No. 886-66-8

1,4-Diphenylbutadiyne

Cat. No. B1203910
CAS RN: 886-66-8
M. Wt: 202.25 g/mol
InChI Key: HMQFJYLWNWIYKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Diphenylbutadiyne involves various methodologies, including the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines using specific precatalysts which regioselectively yields (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine (Younis et al., 2016). Another approach involves calcium-mediated catalytic synthesis leading to 1-(Diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes, showcasing the versatility in synthesizing this compound under different conditions (Younis et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied, with the crystal structure revealing significant insights into its geometrical and electronic configuration. It crystallizes in the monoclinic space group P21/n, with the structure containing three independent molecules showing modest twisting about the C−Ph bonds (Glaser et al., 2003). The presence of arene-arene interactions forms two-dimensional layers, highlighting the compound's potential for forming complex structures.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the unusual 1,1- and trans-1,2-additions of two hydrogen atoms to an internal CC triple bond, resulting in complex cluster compounds. This reactivity pattern is essential for understanding the compound's role in forming novel molecular architectures (Cabeza et al., 2006).

Physical Properties Analysis

The physical properties of this compound, including its crystalline structure and the behavior in solid and solution states, provide valuable information for its application in materials science. The refined crystal structures of this compound and its complex with cobalt highlight the molecular arrangement and bond lengths, which are crucial for designing materials with specific properties (Fronczek & Erickson, 1995).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other molecules, are pivotal in synthetic chemistry. Studies show that the compound can react with dialkylaluminum halides and lithium to give novel organoalanes, showcasing its versatility and potential for creating new chemical entities (Hoberg & Aznar, 1980).

Scientific Research Applications

  • Conjugation and Electronic Properties : 1,4-Diphenylbutadiyne demonstrates unique electronic properties due to its molecular structure. A study by Thomas et al. (2009) compared its conjugation with 1,2-diphenylacetylene, noting that this compound exhibits triple bond character, influencing its conductive properties.

  • Macrocycles and Chemical Properties : Research by Kadei & Vögtle (1991) explored the use of this compound in creating macrocycles, which are large, ring-shaped molecules with potential applications in materials science and nanotechnology.

  • Structural Analysis : The crystal structure of this compound was examined by Surette et al. (1994), providing insights into its solid-state properties and potential applications in crystallography and materials science.

  • Catalysis and Chemical Synthesis : Younis et al. (2016) conducted a study on the hydroamination of diphenylbutadiyne, demonstrating its utility in organic synthesis, particularly in forming amines Younis et al. (2016).

  • Energy Storage Applications : The use of this compound in creating high sulfur content copolymers for lithium-sulfur batteries was explored by Dirlam et al. (2015), indicating its potential in energy storage technologies.

  • Hydrogen Storage : Research on the hydrogen uptake of this compound pellets was conducted by Dinh et al. (2008), highlighting its potential in hydrogen storage and related applications.

  • Optical and Vibrational Properties : Baranović et al. (1986) investigated the vibrational properties of this compound, contributing to our understanding of its optical characteristics Baranović et al. (1986).

  • Nanomaterials and Polymerization : The polymerization of this compound derivatives using natural polysaccharides as molds was studied by Hasegawa et al. (2005), showing its potential in nanofiber fabrication.

Future Directions

: Sigma-Aldrich: 1,4-Diphenylbutadiyne : Phys.org: A new strategy for the synthesis of crystalline graphitic nanoribbons : NIST Chemistry WebBook: 1,4-Diphenyl-1,3-butadiene

Mechanism of Action

Target of Action

1,4-Diphenylbutadiyne is a hydrocarbon with the formula (C6H5C2)2 . It is a member of the diyne chemical class . The primary targets of this compound are metal-alkyne complexes . It forms a variety of these complexes, one example being the organonickel complex (C5H5Ni)4C4(C6H5)2 .

Mode of Action

The compound interacts with its targets through a process known as Glaser coupling . This is a type of oxidative homocoupling that produces a 1,3-diyne from two terminal alkynes . The reaction is facilitated by a copper(I) catalyst and oxygen or an oxidizing agent .

Biochemical Pathways

It’s known that the compound can undergo uv irradiation with olefins such as 2,3-dimethyl-2-butene, 1,4-cyclohexadiene, and dimethyl fumarate to yield cross-cycloaddition products .

Pharmacokinetics

It’s known that the compound is soluble in dichloromethane , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of covalent bonds with metal-alkyne complexes . This interaction can lead to the production of various compounds, depending on the specific targets involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pressure can induce polymerization of the compound, leading to the formation of polymeric materials with extended carbon skeletons . Furthermore, the compound’s reactivity can be influenced by factors such as temperature, solvent, and the presence of light .

Biochemical Analysis

Biochemical Properties

1,4-Diphenylbutadiyne plays a crucial role in biochemical reactions, particularly in the formation of metal-alkyne complexes. It interacts with various enzymes and proteins, facilitating the formation of organonickel complexes such as (C5H5Ni)4C4(C6H5)2 . These interactions are essential for understanding the compound’s role in catalysis and other biochemical processes. The nature of these interactions involves the binding of this compound to metal centers, which can influence the reactivity and stability of the resulting complexes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metal ions can lead to changes in cellular redox states, impacting oxidative stress responses and metabolic pathways . Additionally, this compound’s role in forming metal-alkyne complexes can affect the activity of enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various biochemical reactions, influencing enzyme activity and gene expression . The binding interactions between this compound and metal centers can lead to enzyme inhibition or activation, depending on the specific metal and reaction conditions . This compound’s ability to modulate enzyme activity is crucial for understanding its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its activity in forming metal-alkyne complexes, although some degradation may occur over extended periods . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the formation of metal-alkyne complexes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and disruption of cellular metabolism . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with metal ions. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, its interaction with metal centers can affect the activity of enzymes involved in oxidative phosphorylation and other metabolic processes . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are important for understanding its bioavailability and activity in biochemical reactions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

properties

IUPAC Name

4-phenylbuta-1,3-diynylbenzene
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InChI

InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H
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InChI Key

HMQFJYLWNWIYKQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2
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Molecular Formula

C16H10
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Related CAS

25135-09-5
Record name Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer
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DSSTOX Substance ID

DTXSID8061264
Record name Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
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Molecular Weight

202.25 g/mol
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Physical Description

White needles; [MSDSonline]
Record name 1,4-Diphenylbutadiyne
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CAS RN

886-66-8
Record name 1,4-Diphenyl-1,3-butadiyne
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Record name 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene
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Record name 1,4-DIPHENYLBUTADIYNE
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Synthesis routes and methods I

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickel acetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalyst solution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer was precipitated. It had an acetylene content of 8.4% and an aromatic to olefin hydrogen ratio of 8:1.
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Synthesis routes and methods II

Procedure details

To a 50 ml round bottom flask equipped with a magnetic stirrer and reflux condenser was added 300 mg 4-decyloxy-3-fluorophenylacetylene and 43 mg cupric acetate in 40 ml 1:1 pyridine/MeOH. The reaction mixture was refluxed for 2 hrs, allowed to cool to room temperature and then added dropwise into a stirred 9 M aqueous sulfuric acid solution at ice bath temperature. The resulting cream-like suspension was extracted with ethyl ether and sequentially washed with water (3x) and brine and dried with anhydrous magnesium sulfate yielding 289 mg of a yellow-brown solid. Flash chromatography (1% ethyl acetate/hexane) and recrystallization of the residue from 95% ethanol afforded 248 mg diphenyldiacetylene (V), 4,4'-didecyloxy-3,3'-difluoro diphenyldiacetylene, as pale yellow needles.
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cupric acetate
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Synthesis routes and methods III

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickelacetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalystsolution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer wasprecipitated. It had an acetylene content of 8.4 % and an aromatic to olefin hydrogen ratio of 8:1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,4-Diphenylbutadiyne?

A1: this compound has the molecular formula C16H10 and a molecular weight of 202.26 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopically, this compound exhibits characteristic absorption bands related to its conjugated system. Vibrational modes of the C≡C stretching and phenyl ring motions are evident in its Infrared and Raman spectra. [, , ] , , Studies on its excited states, including the lowest excited triplet state, radical cation, and radical anion, have been conducted using time-resolved resonance Raman spectroscopy. [, ] ,

Q3: How does the presence of phenyl rings in this compound affect its properties?

A3: The two phenyl rings in this compound participate in conjugation with the butadiyne moiety, influencing the compound's electronic structure, absorption spectrum, and reactivity. [, ] , This conjugation also plays a crucial role in its photochemical behavior and its ability to form complexes with transition metals.

Q4: How is this compound used in material science?

A4: this compound serves as a building block in the synthesis of various materials. It can be polymerized to create conjugated polymers with potential applications in electronics and photonics. [, ] , Its ability to form complexes with metals makes it valuable in organometallic chemistry and materials science.

Q5: Can this compound participate in catalytic reactions?

A5: While this compound itself is not a catalyst, it is often used as a substrate or a building block in various catalytic reactions. For example, it can undergo palladium-catalyzed insertion reactions with alkynes, leading to the formation of bicyclic compounds. []

Q6: How is this compound employed in the context of catalytic systems?

A6: this compound can be used as a ligand in transition metal complexes that act as catalysts. For instance, it can bridge two cobalt centers in a binuclear complex, demonstrating its ability to coordinate with metals and potentially influence catalytic activity. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its electronic structure, excited states, and interactions with other molecules. [, , ] , ,

Q8: What insights have computational studies provided into the reactivity of this compound?

A8: DFT calculations have been instrumental in understanding the reaction mechanisms and regioselectivity of reactions involving this compound. For example, in the context of its hydrogenation, DFT has been used to elucidate the energetics of different reaction pathways. []

Q9: How does modifying the structure of this compound impact its properties?

A9: Structural modifications to this compound can significantly alter its reactivity and physical properties. For example, changing the substituents on the phenyl rings or introducing heteroatoms into the conjugated backbone can influence its electronic structure, conjugation length, and steric hindrance, thereby affecting its photochemical behavior, complexation ability, and applications in materials science.

Q10: What is the nature of this compound's excited states, and how do they influence its reactivity?

A10: this compound exhibits rich photochemistry due to its conjugated π-electron system. Upon absorption of light, it transitions to excited singlet and triplet states, which can undergo various deactivation pathways, including fluorescence, phosphorescence, and intersystem crossing. These excited states play a crucial role in its photochemical reactions, such as [2+2] cycloadditions with olefins. [, , ] , ,

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